An In-depth Technical Guide to 2,4-Dichloro-3,5-dinitrobenzotrifluoride: Properties, Synthesis, and Applications in Herbicide Development
An In-depth Technical Guide to 2,4-Dichloro-3,5-dinitrobenzotrifluoride: Properties, Synthesis, and Applications in Herbicide Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dichloro-3,5-dinitrobenzotrifluoride is a key chemical intermediate with significant applications in the agrochemical industry. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its application as a precursor to dinitroaniline herbicides. The mechanism of action of these herbicides, involving the disruption of microtubule polymerization, is also discussed. This document serves as a valuable resource for researchers and professionals involved in the development of new herbicidal agents.
Chemical and Physical Properties
2,4-Dichloro-3,5-dinitrobenzotrifluoride, with the CAS number 29091-09-6, is a crystalline solid that is light yellow in appearance.[1] It is an important building block in organic synthesis, particularly for creating complex molecules with specialized functions in the pesticide and pharmaceutical sectors.[2]
Table 1: Physicochemical Properties of 2,4-Dichloro-3,5-dinitrobenzotrifluoride
| Property | Value | Reference |
| CAS Number | 29091-09-6 | [3] |
| Molecular Formula | C₇HCl₂F₃N₂O₄ | [3] |
| Molecular Weight | 305.00 g/mol | [3] |
| Appearance | Light yellow crystalline powder | [1] |
| Melting Point | 76-78 °C | [4] |
| Boiling Point | 291-294 °C | [4] |
| Density | 1.788 g/cm³ | [4] |
| Flash Point | >110 °C | [4] |
| Solubility | Soluble in chloroform (B151607) and methanol (B129727) (slightly) | [4] |
Spectroscopic Data
Characterization of 2,4-Dichloro-3,5-dinitrobenzotrifluoride is crucial for confirming its identity and purity. The following is a summary of available spectroscopic data.
Table 2: Spectroscopic Data for 2,4-Dichloro-3,5-dinitrobenzotrifluoride
| Spectrum Type | Key Features/Notes | Source |
| ¹³C NMR | Data available on PubChem. | [5] |
| ¹⁹F NMR | Data available on PubChem. | [6] |
| Mass Spectrometry | Data available on PubChem. | [6] |
| Infrared (IR) Spectroscopy | Data available on PubChem. | [6] |
| ¹H NMR | No specific data found for the title compound. Data for the precursor, 2,4-Dichlorobenzotrifluoride, is available. | [7] |
Experimental Protocols
Synthesis of 2,4-Dichloro-3,5-dinitrobenzotrifluoride
Several methods for the synthesis of 2,4-Dichloro-3,5-dinitrobenzotrifluoride have been reported, primarily involving the nitration of 2,4-dichlorobenzotrifluoride.
Protocol 1: Nitration with Fuming Sulfuric Acid and Fuming Nitric Acid
This protocol is adapted from a patented method and provides a high yield of the desired product.
-
Materials:
-
2,4-dichlorobenzotrifluoride
-
Fuming sulfuric acid (30-33% free SO₃)
-
Fuming nitric acid (90%)
-
5% Sodium bicarbonate solution
-
Water
-
Two-liter, three-necked flask with stirrer and ice bath
-
-
Procedure:
-
In a two-liter, three-necked flask immersed in an ice bath, add 600 ml of fuming sulfuric acid.
-
While stirring, slowly add 585 ml of fuming 90% nitric acid.
-
To the stirred mixture, add 148.8 grams (0.692 mole) of 2,4-dichlorobenzotrifluoride.
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Heat the resulting slurry to 76 °C and maintain this temperature for 96 hours.
-
Cool the mixture and drain the acid from the crystalline product.
-
Break up the solid product and add 1000 ml of water.
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Extract the aqueous slurry with 500 ml of toluene.
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Combine the toluene extract with another 500 ml of toluene and wash successively with 500 ml of water, twice with 500 ml of a 5% sodium bicarbonate solution, and finally with 500 ml of water.
-
Remove the toluene by evaporation under reduced pressure and dry the product overnight to obtain 2,4-dichloro-3,5-dinitrobenzotrifluoride.
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Protocol 2: Clean Preparation Method
This method, disclosed in a Chinese patent, focuses on a more environmentally friendly process with recycling of waste acids.[8]
-
Overview: This process involves a two-step nitration of 2,4-dichlorobenzotrifluoride. The waste acid from the primary nitration is treated and used in the secondary nitration, and the semi-waste acid from the secondary nitration is recycled back to the primary nitration step. Ammonium nitrate (B79036) and fuming sulfuric acid are used in the secondary nitration.[8]
Synthesis of a Dinitroaniline Herbicide Intermediate
2,4-Dichloro-3,5-dinitrobenzotrifluoride is a key starting material for the synthesis of dinitroaniline herbicides. The following protocol describes the synthesis of N,N'-di-n-propyl-2,4-dinitro-6-trifluoromethyl-1,3-phenylenediamine, an intermediate for such herbicides.[9]
-
Materials:
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2,4-dichloro-3,5-dinitrobenzotrifluoride
-
di-n-propylamine
-
Absolute ethanol
-
Heavy-walled glass reaction tube
-
Diethyl ether
-
-
Procedure:
-
In a heavy-walled glass reaction tube of approximately 50 ml capacity, charge 7.0 grams (0.023 mole) of 2,4-dichloro-3,5-dinitrobenzotrifluoride, 4.64 grams (0.0458 mole) of di-n-propylamine, and 40 ml of absolute ethanol.[9]
-
Seal the tube and heat it in an oil bath at 94-99 °C for 98 hours.[9]
-
Cool the reaction mixture and evaporate it to dryness to obtain an oily residue.[9]
-
Extract the residue with boiling diethyl ether.[9]
-
Remove the insoluble di-n-propylamine hydrochloride by filtration and wash it with additional ether.[9]
-
Combine the ether filtrates and evaporate to yield the product.[9]
-
Synthesis of a dinitroaniline herbicide intermediate.
Application in Herbicide Development and Mechanism of Action
2,4-Dichloro-3,5-dinitrobenzotrifluoride is a precursor for the synthesis of dinitroaniline herbicides, such as Prodiamine. These herbicides are used for the pre-emergence control of a wide variety of grasses and broadleaf weeds.
The mechanism of action of dinitroaniline herbicides involves the disruption of microtubule formation in plant cells.[10][11] Microtubules are essential components of the cytoskeleton and are crucial for cell division (mitosis) and cell elongation. By binding to tubulin, the protein subunit of microtubules, dinitroaniline herbicides inhibit the polymerization of tubulin into functional microtubules.[12][13] This disruption of microtubule dynamics leads to an arrest of mitosis and ultimately, the death of the weed.
Mechanism of action of dinitroaniline herbicides.
Biological Assay Protocol: KSP ATPase Activity Assay
While the primary application discussed is in herbicides, 2,4-Dichloro-3,5-dinitrobenzotrifluoride has also been noted as a reagent in the synthesis of Kinesin Spindle Protein (KSP) inhibitors.[3] For researchers interested in screening compounds for KSP inhibition, a KSP ATPase activity assay is a fundamental experiment. The following is a generalized protocol.
-
Principle: KSP is a motor protein that hydrolyzes ATP to generate force for its movement along microtubules. KSP inhibitors block this ATPase activity. The assay measures the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis, typically using a colorimetric method like the malachite green assay.[5]
-
Materials:
-
Purified KSP enzyme
-
Paclitaxel-stabilized microtubules
-
Test compound (e.g., a derivative of 2,4-dichloro-3,5-dinitrobenzotrifluoride)
-
ATP
-
Assay Buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT)
-
Malachite Green reagent
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound, KSP enzyme, microtubules, and ATP in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the KSP enzyme, microtubules, and various concentrations of the test compound. Include appropriate controls (no enzyme, no ATP, no inhibitor).
-
Initiation: Start the reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 20-30 minutes) to allow for ATP hydrolysis.
-
Detection: Stop the reaction and develop the color by adding the Malachite Green reagent.
-
Measurement: Read the absorbance at approximately 630 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition of KSP ATPase activity for each concentration of the test compound and determine the IC₅₀ value.
-
Workflow for a KSP ATPase activity assay.
Safety Information
2,4-Dichloro-3,5-dinitrobenzotrifluoride is classified as a dangerous good for transport. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[7] It is also very toxic to aquatic life with long-lasting effects.[7] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this compound.
Conclusion
2,4-Dichloro-3,5-dinitrobenzotrifluoride is a versatile chemical intermediate with well-defined properties and established synthetic routes. Its primary application in the development of dinitroaniline herbicides highlights its importance in the agrochemical industry. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and professionals working in this field. Further exploration of its potential in the synthesis of other biologically active molecules, such as KSP inhibitors, remains a promising area of research.
References
- 1. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,4-Dichloro-3,5-dinitrobenzotrifluoride | 29091-09-6 [chemicalbook.com]
- 3. assaygenie.com [assaygenie.com]
- 4. benchchem.com [benchchem.com]
- 5. 2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene | C7HCl2F3N2O4 | CID 94398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,4-Dichlorobenzotrifluoride(320-60-5) 1H NMR spectrum [chemicalbook.com]
- 7. CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride - Google Patents [patents.google.com]
- 8. US3726930A - Preparation of 3,5-dinitrobenzotrifluoride compounds - Google Patents [patents.google.com]
- 9. Dinitroanilines Bind α-Tubulin to Disrupt Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dinitroaniline herbicide resistance and the microtubule cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oryzalin, a dinitroaniline herbicide, binds to plant tubulin and inhibits microtubule polymerization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oryzalin, a dinitroaniline herbicide, binds to plant tubulin and inhibits microtubule polymerization in vitro | Semantic Scholar [semanticscholar.org]
- 13. benchchem.com [benchchem.com]
